

Application Notes and Protocols for the Analysis of N-Nitrosometoprolol using HPLC

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosometoprolol is a nitrosamine impurity of Metoprolol, a widely prescribed beta-blocker. [1] Nitrosamine impurities are a class of compounds that are of significant concern to regulatory agencies such as the U.S. Food and Drug Administration (FDA) due to their potential carcinogenic properties.[1] The formation of **N-Nitrosometoprolol** can occur during the synthesis, storage, or even formulation of the drug product when certain reagents, solvents, and conditions are present.[1] Consequently, sensitive and accurate analytical methods are required to detect and quantify this impurity to ensure the safety and quality of Metoprolol-containing pharmaceuticals.

This document provides detailed application notes and protocols for the determination of **N-Nitrosometoprolol** in Metoprolol drug substance and drug product using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), a highly sensitive and selective analytical technique.[2][3] The use of **N-Nitrosometoprolol** as a reference standard is essential for the accurate quantification of this impurity.

Analytical Principle

The method described herein utilizes reverse-phase HPLC to separate **N-Nitrosometoprolol** from the active pharmaceutical ingredient (API), Metoprolol, and other potential impurities. Following chromatographic separation, the analyte is detected and quantified using a tandem



mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection technique provides high selectivity and sensitivity, allowing for the detection of trace levels of **N-Nitrosometoprolol**.

Experimental Protocols Materials and Reagents

- N-Nitrosometoprolol reference standard
- Metoprolol Succinate/Tartrate drug substance or tablets
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.22 μm)

Instrumentation

- UHPLC or HPLC system equipped with a binary pump, autosampler, and column oven.
- Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions



Parameter	Recommended Conditions	
Column	Acquity HSS T3 (3.0 x 100 mm, 1.8 μm) or equivalent C18 column	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	0.1% Formic acid in Methanol or Acetonitrile	
Gradient	See Table 1	
Flow Rate	0.4 mL/min	
Column Temperature	40 °C	
Injection Volume	5 μL	
Run Time	Approximately 10 minutes	

Table 1: HPLC Gradient Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B	
0.0	95	5	
1.0	95	5	
5.0	10	90	
7.0	10	90	
7.1	95	5	
10.0	95	5	

Mass Spectrometer Conditions



Parameter	Recommended Conditions	
Ionization Mode	Electrospray Ionization (ESI), Positive	
MRM Transition	To be determined by direct infusion of N- Nitrosometoprolol standard	
Dwell Time	100 ms	
Collision Energy	To be optimized for the specific instrument and transition	
Source Temperature	500 °C	
Desolvation Gas Flow	800 L/hr	

Standard Solution Preparation

Stock Standard Solution (100 μ g/mL): Accurately weigh approximately 10 mg of **N-Nitrosometoprolol** reference standard and dissolve in 100 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. These solutions are used to construct the calibration curve.

Sample Preparation

Metoprolol Drug Substance (API):

- Accurately weigh approximately 100 mg of Metoprolol API.
- Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
- Vortex to ensure complete dissolution.
- Filter the solution through a 0.22 μm syringe filter prior to injection.

Metoprolol Tablets:



- Weigh and finely powder not fewer than 10 Metoprolol tablets.
- Accurately weigh a portion of the powder equivalent to 100 mg of Metoprolol.
- Transfer to a 10 mL volumetric flask and add approximately 7 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
- Sonicate for 15 minutes.
- Dilute to volume with the same solvent mixture and mix well.
- Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 μm syringe filter prior to injection.

Data Presentation and Performance Characteristics

The following tables summarize the expected quantitative data for the analysis of **N-Nitrosometoprolol** using the described method.

Table 2: System Suitability

Parameter	Acceptance Criteria	
Retention Time (RT) Reproducibility (%RSD)	≤ 2.0%	
Peak Area Reproducibility (%RSD)	≤ 15.0% for LLOQ, ≤ 10.0% for other standards	
Signal-to-Noise Ratio (S/N) for LLOQ	≥ 10	

Table 3: Method Validation Summary



Parameter	Typical Performance	
Retention Time (RT)	Approximately 4.5 - 5.5 minutes	
Linearity (Correlation Coefficient, r²)	≥ 0.998	
Limit of Detection (LOD)	0.02 - 1.2 ppb	
Limit of Quantitation (LOQ)	2 - 20 ppb	
Accuracy (Recovery)	64.1% - 113.3%	
Precision (%RSD)	≤ 15%	

Table 4: Example Calibration Curve Data

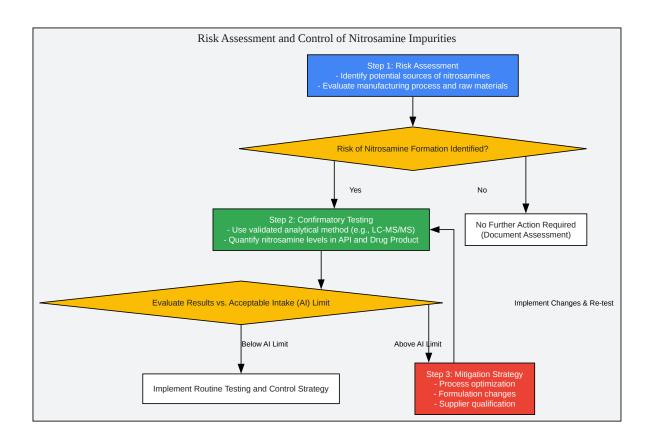
Concentration (ng/mL)	Peak Area (Arbitrary Units)
0.5	1,250
1.0	2,480
5.0	12,300
10.0	25,100
25.0	62,000
50.0	124,500
100.0	250,100

Table 5: Example Recovery Data

Sample	Spiked Concentration (ng/mL)	Measured Concentration (ng/mL)	Recovery (%)
Metoprolol API	10.0	9.8	98.0
Metoprolol Tablets	10.0	9.5	95.0



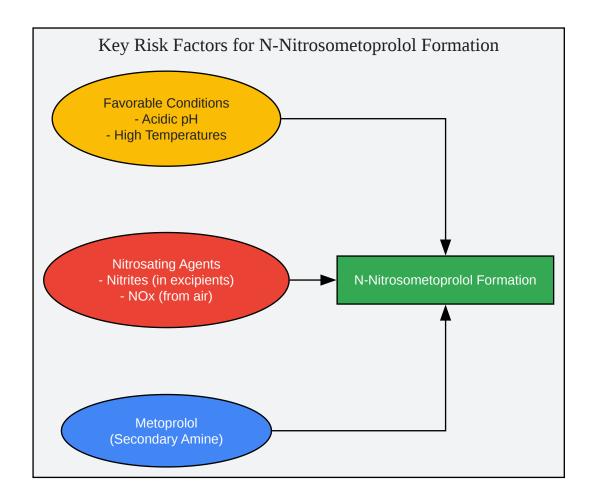
Visualizations



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Caption: Workflow for Nitrosamine Impurity Risk Assessment and Control.





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Caption: Chemical Risk Factors for **N-Nitrosometoprolol** Formation.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of **N-Nitrosometoprolol** in Metoprolol drug substance and drug products. The use of **N-Nitrosometoprolol** as a reference standard is critical for achieving accurate and reliable results. Adherence to this protocol and the principles of method validation will enable researchers, scientists, and drug development professionals to effectively monitor and control this potential impurity, ensuring the safety and quality of pharmaceutical products. Regular review of regulatory guidelines from agencies like the FDA is recommended to stay current with the evolving requirements for nitrosamine impurity control.



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References

- 1. N-Nitroso Metoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
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